1-Azaspiro[4.4]nonan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-5-8(9-6-7)3-1-2-4-8/h7,9-10H,1-6H2 |
InChI Key |
YKYSATZNGNIOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CN2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Approaches to the 1-Azaspiro[4.4]nonane Skeleton
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For the 1-azaspiro[4.4]nonane skeleton, a key disconnection strategy involves breaking the bonds formed during the crucial cyclization step.
One effective retrosynthetic approach utilizes a nitroso-ene cyclization. researchgate.net In this strategy, the target spirocycle is envisioned as arising from an acyclic precursor containing a nitroso group and a suitably positioned alkene. The key disconnection is the C-N and C-O bonds of the resulting oxazinane, which is then transformed into the pyrrolidine (B122466) ring of the spiro-system. This approach simplifies the complex spirocyclic structure back to a more manageable linear chain, which can be assembled from simpler building blocks. For instance, the synthesis can be traced back to a commercially available starting material like 1,2-epoxycyclopentane. researchgate.net
Another powerful approach involves radical cyclization. acs.org Retrosynthetically, the bicyclic system is disconnected across the two newly formed rings, leading back to an acyclic oxime ether. This precursor is designed with specific functional groups—an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne—that can act as radical precursors and acceptors in a domino reaction sequence. acs.orgnih.gov This strategy allows for the formation of the complex spiro-junction in a single, efficient step. nih.gov
Stereoselective and Enantioselective Synthesis
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern synthetic chemistry, particularly when targeting biologically active molecules. The synthesis of 1-Azaspiro[4.4]nonan-3-ol requires control over the stereocenter at the C3-hydroxyl group and the spirocyclic center itself.
Chiral resolution is a classical method for separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, pure enantiomers. While specific resolution protocols for this compound are not detailed in the examined literature, standard techniques could be applied. These methods typically involve reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, crystal structure) and can be separated by techniques like fractional crystallization or chromatography. After separation, hydrolysis of the individual diastereomers yields the pure enantiomers of the original alcohol.
A more modern and efficient approach than resolution is asymmetric induction, where a chiral influence is used during a reaction to favor the formation of one enantiomer over the other. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral starting materials.
In the context of building the 1-azaspiro[4.4]nonane skeleton, asymmetric induction can be incorporated into key ring-forming reactions. For example, in syntheses involving intramolecular 1,3-dipolar cycloadditions of nitrones, the use of a chiral auxiliary attached to the starting material could direct the cycloaddition to occur from a specific face, leading to an enantiomerically enriched product. nih.gov Similarly, metal-catalyzed reactions, such as the gold-catalyzed spirocyclization of enediyne esters to form azaspiro[4.4]nonenone systems, could potentially be rendered enantioselective by employing chiral ligands on the metal catalyst. rsc.org
When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. In the synthesis of 1-azaspiro[4.4]nonane derivatives, the cyclization step often creates at least two stereocenters, leading to the possibility of cis and trans diastereomers.
The domino radical bicyclization methodology has been shown to produce 1-azaspiro[4.4]nonane derivatives as a mixture of diastereomers, but with a notable preference for the trans configuration. acs.orgnih.govresearchgate.net The level of diastereoselectivity can be influenced by the reaction conditions. For instance, using triethylborane (B153662) (Et₃B) as a radical initiator at room temperature can improve diastereoselectivity compared to using 2,2′-azobisisobutyronitrile (AIBN) at higher temperatures. acs.org This control is significant as it allows for the preferential synthesis of a single diastereomer, simplifying purification and characterization.
Diverse Synthetic Routes and Reaction Cascades
Chemists have developed various innovative reaction sequences to assemble the 1-azaspiro[4.4]nonane core, with a focus on efficiency and atom economy. Cascade or domino reactions, where multiple bonds are formed in a single operation, are particularly powerful.
A highly effective method for constructing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization. acs.orgresearchgate.net This single-stage reaction generates the quaternary spirocyclic center by forming two rings in one sequence. acs.orgnih.gov
The process begins with a carefully designed O-benzyl oxime ether that contains both a radical precursor (like a bromo- or iodo-aromatic ring) and an alkenyl group. acs.orgnih.gov The reaction is initiated by a radical initiator, such as AIBN or triethylborane, and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). nih.govnih.gov The sequence involves the initial formation of an aryl radical, which then attacks the alkenyl moiety in an intramolecular fashion. The resulting alkyl radical is then trapped by the oxime ether nitrogen, leading to the formation of an alkoxyaminyl radical, which completes the second cyclization to yield the 1-azaspiro[4.4]nonane core. acs.org This methodology provides the target compounds in moderate yields (11–67%) and generally favors the formation of the trans diastereomer. acs.orgnih.gov
The table below summarizes the results from a study on this domino radical bicyclization, highlighting the yields and diastereomeric ratios (trans/cis) achieved with different substrates and initiators. acs.org
| Entry | Substrate (R group) | Initiator | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | CO₂Et | AIBN | 55 | 70:30 |
| 2 | CO₂Et | Et₃B | 67 | 85:15 |
| 3 | Ph | AIBN | 48 | 65:35 |
| 4 | Ph | Et₃B | 52 | 70:30 |
| 5 | CN | AIBN | 45 | 60:40 |
| 6 | CN | Et₃B | 50 | 68:32 |
Intramolecular Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
Intramolecular 1,3-dipolar cycloaddition represents a robust strategy for the synthesis of the 1-azaspiro[4.4]nonane framework. beilstein-journals.org This approach is particularly effective for constructing the fused ring system in a single, stereocontrolled step. A common pathway involves the use of alkenylnitrones as key intermediates. nih.govbeilstein-archives.org
The general synthetic sequence begins with 5,5-dialkyl-1-pyrroline N-oxides, which serve as the nitrone precursors. nih.gov These are reacted with an organometallic reagent, such as 4-pentenylmagnesium bromide, to introduce a pendant alkene chain onto the carbon atom adjacent to the nitrogen. beilstein-archives.org The resulting N-hydroxypyrrolidines are then oxidized, often under aerobic conditions catalyzed by copper complexes, to form the crucial 2-(pent-4-enyl)nitrone intermediates. nih.govbeilstein-archives.org
Upon heating, these alkenylnitrones undergo an intramolecular 1,3-dipolar cycloaddition. nih.gov The nitrone dipole reacts with the terminal alkene, leading to the formation of a tricyclic isoxazolidine (B1194047) (a hexahydro-1H-cyclopenta[c]isoxazole derivative). nih.govbeilstein-journals.org This reaction effectively and stereoselectively establishes the core spirocyclic structure. beilstein-archives.org The final step to yield the this compound derivative is a reductive opening of this isoxazolidine ring, which is detailed in section 2.3.5. nih.govbeilstein-journals.org
The efficiency of the cycloaddition step can be influenced by the substituents on the nitrone. While some alkenyl nitrones give quantitative yields of the cycloadduct upon heating, others may result in equilibrium mixtures with the starting nitrone, indicating the reversibility of the 1,3-dipolar cycloaddition under certain conditions. nih.govbeilstein-journals.org
| Precursor | Reaction Conditions | Product | Yield |
| Alkenyl Nitrone 7a | Toluene, 145 °C, MW | Isoxazolidine 8a | Quantitative |
| Alkenyl Nitrone 7b | Toluene, 145 °C, MW | Isoxazolidine 8b | Quantitative |
| Alkenyl Nitrone 7c | Toluene, 145 °C, MW | Isoxazolidine 8c | Incomplete conversion |
Data derived from studies on analogous systems where the core scaffold is assembled. nih.govbeilstein-journals.org
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular architectures, like the azaspiro[4.4]nonane system, by combining three or more starting materials in a single synthetic operation. While not directly yielding this compound, these methods are powerful for creating the core scaffold, which can be subsequently modified.
One such strategy is an isocyanide/acetylene-based multicomponent reaction (IAMCR) that produces novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This catalyst-free, three-component approach involves the reaction between alkyl isocyanides, acetylenic esters (like dialkyl acetylenedicarboxylates), and various derivatives of 4-arylidene-isoxazol-5(4H)-one. nih.gov The reaction proceeds through a cascade sequence initiated by the generation of a zwitterionic adduct from the isocyanide and the acetylenic ester. This adduct then participates in a 1,3-dipolar cyclization with the 4-arylidene-isoxazol-5(4H)-one, ultimately leading to the highly functionalized spiro heterocycle. nih.gov This method highlights the utility of MCRs in rapidly building molecular complexity around the azaspiro[4.4]nonane core. nih.gov
Cyclization and Ring-Forming Reactions
Beyond intramolecular cycloadditions, other cyclization strategies are pivotal in assembling the 1-azaspiro[4.4]nonane skeleton.
Domino Radical Bicyclization: A notable method involves a domino radical bicyclization process that forms two rings in a single step. acs.orgresearchgate.net This synthesis starts from acyclic O-benzyl oxime ethers that contain both an alkenyl moiety and a radical precursor, such as a brominated or iodinated aromatic ring. nih.gov The reaction is initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and is promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.orgnih.gov The process involves the formation of an aryl or vinyl radical that cyclizes onto the alkene, followed by a second cyclization of the resulting radical onto the oxime ether nitrogen, ultimately forming the 1-azaspiro[4.4]nonane nucleus as a mixture of diastereomers. acs.org
Gold-Catalyzed Spirocyclization: Gold catalysis has also been employed to construct related azaspiro[4.4]nonenone systems. This method utilizes 1-ene-4,9-diyne ester substrates. rsc.org The gold(I)-catalyzed reaction proceeds through a complex cascade involving a tandem 1,2-acyloxy migration, a Nazarov cyclization, a 5-exo-dig cyclization of the resulting intermediate onto the tethered alkyne, and a final 1,5-acyl migration to furnish the spirocyclic product. rsc.org This demonstrates a powerful transition-metal-catalyzed approach to the core structure.
Nitroso-Ene Cyclization: The nitroso-ene reaction provides another pathway to access the 1-azaspiro[4.4]nonane core, which was applied in a modular synthesis toward the alkaloid (±)-cephalotaxine. researchgate.net This type of cyclization introduces the nitrogen atom into a pre-formed carbocyclic framework, representing a distinct strategy for ring formation.
Reductive Approaches to Hydroxyl Group Installation
The installation of the hydroxyl group at the C-3 position is a critical step in the synthesis of this compound and its derivatives. In the context of the 1,3-dipolar cycloaddition strategy, the hydroxyl group is unveiled through the reductive cleavage of the N-O bond within the tricyclic isoxazolidine intermediate. nih.govbeilstein-journals.org
This transformation is effectively a reductive ring-opening reaction. A common and high-yielding method employs zinc dust in a mixed solvent system containing acetic acid and ethanol, often with additives like EDTA. nih.govbeilstein-archives.org This process reduces and cleaves the isoxazolidine ring, directly producing the target amino alcohol structure. beilstein-journals.org This step is crucial as it not only opens the third ring to reveal the desired 1-azaspiro[4.4]nonane skeleton but also simultaneously generates the required hydroxyl group at the C-3 position and the secondary amine at the N-1 position. nih.gov
| Isoxazolidine Precursor | Reductive Reagent | Product | Yield |
| Isoxazolidine 8a | Zn in AcOH/EtOH/EDTA/Na₂ | Aminoalcohol 9a | 85-95% |
| Isoxazolidine 8b | Zn in AcOH/EtOH/EDTA/Na₂ | Aminoalcohol 9b | 85-95% |
| Isoxazolidine 8c | Zn in AcOH/EtOH/EDTA/Na₂ | Aminoalcohol 9c | 85-95% |
Data derived from studies on the synthesis of analogous aminoalcohols. nih.govbeilstein-journals.org
Strategic Use of Protecting Groups and Key Intermediates
In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to ensure chemoselectivity and prevent unwanted side reactions. neliti.comorganic-chemistry.org
A key application of protecting groups in this context is the protection of the hydroxyl group of the amino alcohol product, particularly if further transformations are required. For instance, to perform selective oxidation of the secondary amine to a nitroxide without affecting the alcohol, the hydroxyl group is often protected. beilstein-journals.org Acylation with acetic anhydride (B1165640) is a common method, converting the hydroxyl group into an ester. beilstein-archives.org This ester group is stable under the oxidation conditions (e.g., using m-CPBA) and can be easily removed later via hydrolysis to regenerate the alcohol. beilstein-archives.orgbeilstein-journals.org
In earlier stages of the synthesis, other functional groups may also require protection. For example, during the preparation of nitrone precursors from nitroaldehydes, the highly reactive aldehyde group can be protected as a 1,3-dioxolane (B20135) acetal (B89532) to withstand the conditions of nitro group reduction. nih.gov
Several key intermediates are central to these synthetic strategies:
O-benzyl oxime ethers : Precursors for domino radical bicyclization reactions. nih.gov
2-(pent-4-enyl)nitrones : The pivotal intermediates for the intramolecular 1,3-dipolar cycloaddition. nih.gov
Tricyclic Isoxazolidines : The direct products of the cycloaddition, which are the immediate precursors to the final amino alcohol after reductive ring opening. nih.govbeilstein-journals.org
The careful management of these intermediates and the judicious application of protecting group strategies are fundamental to the successful synthesis of this compound and its derivatives. beilstein-journals.orgnih.gov
Chemical Reactivity and Derivatization
Transformations of the Hydroxyl Functionality
The hydroxyl group of 1-azaspiro[4.4]nonan-3-ol serves as a key site for functionalization. A common transformation is acylation, which protects the hydroxyl group and can influence the compound's properties. For instance, the aminoalcohol can be treated with an excess of acetic anhydride (B1165640) in a solvent like chloroform. This reaction quantitatively yields the corresponding ester derivative. nih.gov This process is typically performed prior to modifications on the nitrogen atom, such as oxidation, to prevent side reactions. nih.gov
Table 1: Acylation of this compound Derivatives
| Reactant | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| Aminoalcohol (9a-c) | Acetic Anhydride | Chloroform | Ester (10a-c) | Quantitative |
Data sourced from Molecules (2019). nih.gov
Functionalization and Modification of the Azaspirocyclic Core
The nitrogen atom within the azaspirocyclic core is another primary site for modification. A significant functionalization is the oxidation of the secondary amine to a nitroxide radical. This transformation is often carried out after protecting the hydroxyl group via acylation. nih.gov A common oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), which yields the corresponding stable nitroxides. nih.gov This conversion is a key step in the synthesis of spirocyclic nitroxides, which are of interest for their paramagnetic properties. nih.govresearchgate.net
The synthesis of these nitroxides demonstrates a general approach that relies on the modification of the core azaspirocyclic structure. nih.gov This method involves an initial intramolecular 1,3-dipolar cycloaddition, followed by the opening of the resulting isoxazolidine (B1194047) ring to form the aminoalcohol, which is then further functionalized. nih.gov
Synthesis of Structural Analogs and Substituted Derivatives
Several synthetic strategies have been developed to produce structural analogs and substituted derivatives of this compound. These methods provide access to a variety of compounds with different substitution patterns on the spirocyclic framework.
One prominent method involves the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. nih.gov This process begins with the reaction of a 5,5-dialkyl-1-pyrroline N-oxide with an organometallic reagent like 4-pentenylmagnesium bromide. The resulting N-hydroxypyrrolidine is oxidized to an alkenylnitrone, which then undergoes heating to induce an intramolecular cycloaddition, forming a tricyclic isoxazolidine. Reductive opening of this isoxazolidine ring, for example with zinc in an acid/ethanol mixture, yields the target aminoalcohol, a derivative of this compound. nih.gov
Another powerful technique is the domino radical bicyclization. acs.orgnih.gov This approach uses O-benzyl oxime ethers containing an alkenyl moiety and a brominated or iodinated aromatic ring as starting materials. acs.orgnih.gov The reaction is initiated by a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by tributyltin hydride (Bu₃SnH). nih.gov This cascade process forms two rings in a single step, constructing the 1-azaspiro[4.4]nonane skeleton in moderate yields as a mixture of diastereomers. acs.org
A further strategy for accessing the core structure is through a nitroso-ene cyclization. researchgate.net This method has been applied to create functionalized 1-azaspiro[4.4]nonane building blocks, which serve as key intermediates in the total synthesis of more complex natural products like (±)-cephalotaxine. researchgate.net
Table 2: Overview of Synthetic Methods for 1-Azaspiro[4.4]nonane Derivatives
| Synthetic Method | Key Intermediates | Key Reactions | Reference |
|---|---|---|---|
| Intramolecular 1,3-Dipolar Cycloaddition | Alkenylnitrones, Isoxazolidines | Cycloaddition, Reductive Ring Opening | nih.gov |
| Domino Radical Bicyclization | O-benzyl oxime ethers | Radical cyclization | acs.orgnih.gov |
Mechanistic Investigations of Reaction Pathways
The mechanisms underlying the synthesis of 1-azaspiro[4.4]nonane derivatives have been a subject of investigation. The intramolecular 1,3-dipolar cycloaddition of alkenylnitrones is a key mechanistic pathway. researchgate.net This reaction proceeds by heating the nitrone, leading to the formation of a hexahydro-1H-cyclopenta[c]isoxazole structure. researchgate.net It has been noted that this cycloaddition can be reversible, especially with certain substitution patterns. For example, heating the isolated cycloadduct can lead to the re-formation of the starting alkenylnitrone, as observed through NMR spectroscopy. nih.gov
The domino radical bicyclization proceeds through the formation and capture of alkoxyaminyl radicals. acs.orgnih.gov The reaction is initiated by the generation of a radical which then partakes in a cascade of cyclization events to build the spirocyclic system. acs.org The use of different radical initiators, such as AIBN at high temperatures or triethylborane at room temperature, allows for control over the reaction conditions. The use of triethylborane has been shown to improve diastereoselectivity under milder conditions. acs.org The success of the second cyclization step, which involves the capture of the alkoxyaminyl radical, can be dependent on the nature of the substituents on the alkenyl moiety. nih.gov
Structural Characterization and Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-azaspiro[4.4]nonane systems, offering detailed information on the molecular framework and the spatial arrangement of atoms.
Configurational and Conformational Assignments
The determination of the relative stereochemistry (cis/trans configuration) of substituents on the spirocyclic skeleton is crucial. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), which allows for the assignment of stereoisomers. acs.orgyoutube.com For instance, in substituted 1-azaspiro[4.4]nonane derivatives, the assignment of trans and cis configurations has been unequivocally established based on NOESY-2D experiments. acs.org These experiments reveal key correlations between protons on the two different rings, which are only possible in a specific stereoisomer, thereby confirming the configurational assignment. acs.org
Dynamic NMR Studies (e.g., Ring Dynamics and Coalescence Phenomena)
Dynamic NMR studies can provide insight into conformational exchange processes within the molecule. In the context of the synthesis of 1-azaspiro[4.4]nonane systems, the intramolecular 1,3-dipolar cycloaddition of certain alkenyl nitrones is a key ring-forming step. This reaction has been shown to be reversible under thermal conditions. nih.govresearchgate.net When a pure cycloadduct is heated, NMR spectroscopy can detect the re-emergence of signals corresponding to the starting alkenyl nitrone, indicating a dynamic equilibrium between the closed spirocyclic form and the open-chain precursor. nih.gov This reversibility, observable by monitoring signal changes in the ¹H NMR spectrum at different temperatures, is a manifestation of a dynamic chemical process involving the spirocyclic ring system. nih.govmdpi.com
Analysis of Spin-Spin Couplings for Stereochemical Determination
The analysis of proton-proton (¹H-¹H) spin-spin coupling constants (J-values) provides valuable information about the dihedral angles between adjacent protons, which is essential for determining the relative stereochemistry of substituents on the pyrrolidine (B122466) and cyclopentane (B165970) rings. The magnitude of the coupling constant is related to the geometry of the molecule via the Karplus equation. In derivatives of 1-azaspiro[4.4]nonan-3-ol, specific coupling patterns, such as doublets of doublets (dd), reveal the connectivity and relative orientation of protons. acs.orgnih.gov For example, a proton signal appearing as a doublet of doublets with coupling constants of J = 13.0 and 6.0 Hz indicates coupling to two neighboring, non-equivalent protons, and the magnitude of these J-values helps to constrain the possible conformations of the five-membered rings. acs.orgnih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Ring Proton A | 2.70 | dd | 13.0, 6.0 |
| Ring Proton B | 2.86 | ddd | 15.6, 8.8, 5.2 |
| Ring Proton C | 3.20 | dd | 13.0, 4.0 |
| OCH Proton D | 4.04 | d | 10.2 |
| OCH Proton E | 4.43 | d | 10.2 |
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography offers the most direct and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of each atom. This technique has been used to definitively confirm the trans configuration of diastereomers in the 1-azaspiro[4.4]nonane series, corroborating assignments made by NMR spectroscopy. acs.org The resulting crystal structure provides precise data on bond lengths, bond angles, and torsional angles, solidifying the stereochemical and conformational analysis of the spirocyclic system.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. longdom.org Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass-to-charge ratio (m/z) measurements, typically with an accuracy of less than 5 parts per million (ppm). longdom.org This precision allows for the unequivocal determination of a compound's molecular formula by comparing the experimentally measured mass with the calculated mass for a proposed formula. nih.govlongdom.org This method has been successfully applied to various derivatives of the 1-azaspiro[4.4]nonane skeleton to confirm their expected molecular formulas. acs.orgnih.govacs.org
| Compound Derivative | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| cis-19b | [M + Na]⁺ | 392.1985 | 392.1971 |
| cis-25i | [M + H]⁺ | 334.2171 | 334.2161 |
| Unnamed Derivative | [M + H]⁺ | 446.2484 | 446.2484 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group, the secondary amine (N-H), and the aliphatic C-H bonds of the spirocyclic rings. In synthetic studies of related compounds, IR spectroscopy has been used to confirm chemical transformations, for example, by observing the appearance of a strong absorption band for a carbonyl group (C=O) around 1725 cm⁻¹ and the disappearance of the O-H stretching band (typically 3100–3500 cm⁻¹) after an oxidation reaction. nih.govbeilstein-archives.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (medium) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-N (Amine) | Stretching | 1000 - 1250 |
| C-O (Alcohol) | Stretching | 1050 - 1200 |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's properties based on its electron density.
DFT calculations can be employed to determine the electronic properties of 1-Azaspiro[4.4]nonan-3-ol, which are crucial for understanding its reactivity and potential interactions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT can be used to compute various reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, the electrophilicity index helps in predicting how the molecule will interact with biological nucleophiles. Such computational analyses are foundational in understanding the interaction of spirocyclic compounds with biological targets. nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT Illustrative data based on typical computational outputs.
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 8.6 | eV |
| Electronegativity (χ) | 2.2 | eV |
| Chemical Hardness (η) | 4.3 | eV |
| Electrophilicity Index (ω) | 0.56 | eV |
The three-dimensional structure of a molecule is a primary determinant of its biological activity. This compound, with its spirocyclic system and a stereocenter at the hydroxyl-bearing carbon, can exist in various conformations. DFT calculations can be used to explore the conformational energy landscape of this molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer, a potential energy surface can be generated.
This analysis helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt in a biological environment. Understanding the preferred spatial arrangement of the functional groups is essential for predicting how the molecule will fit into the binding site of a protein. For example, the orientation of the hydroxyl group and the lone pair of electrons on the nitrogen atom are critical for forming hydrogen bonds with a receptor. A study on 1-azaspiro[4.4]nonane derivatives highlighted the preference for a trans configuration in some synthesized compounds. nih.gov
Table 2: Relative Energies of this compound Conformers Illustrative data based on typical computational outputs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and conformational changes in a simulated environment, such as in aqueous solution.
For this compound, MD simulations can reveal how the molecule behaves in a physiological environment. This includes its flexibility, the stability of its different conformations, and its interactions with surrounding water molecules. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of the molecule. Such simulations have been effectively used to study the interaction and stability of other spirocyclic compounds with their biological targets. researchgate.netnih.gov
Ligand Docking Studies to Investigate Binding Modes with Biomolecular Targets
Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for understanding the molecular-level interactions that govern the biological activity of a compound.
For this compound, docking studies can be performed to investigate its binding modes with various potential biomolecular targets. The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity, often expressed as a binding energy score. The results of docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. This information is invaluable for explaining the compound's mechanism of action and for designing more potent analogs. For instance, derivatives of 6-azaspiro[2.5]octanes have been identified as potent antagonists of the M4 muscarinic acetylcholine receptor through such studies. nih.gov
Table 3: Predicted Binding Interactions of this compound with a Hypothetical Receptor Illustrative data based on typical computational outputs.
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 105 | Hydrogen Bond (O-H...O) | 2.8 |
| TYR 82 | Hydrogen Bond (N-H...O) | 3.1 |
| PHE 258 | π-π Stacking | 4.5 |
| LEU 101 | Hydrophobic | 3.9 |
Quantitative Structure-Activity Relationships (QSAR) in the Context of Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity.
In the context of this compound and its analogs, QSAR studies can be used to predict the biological activity of novel, unsynthesized derivatives. A QSAR model would be built using a dataset of spirocyclic compounds with known activities. The model would identify the key molecular properties that are correlated with the desired activity. These properties can include electronic, steric, and hydrophobic parameters. The resulting QSAR equation can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing. QSAR studies have been successfully applied to various spiro-alkaloids to describe their anti-oncological properties. fue.edu.eg
Table 4: Example of a QSAR Model for a Series of Azaspiro Compounds Illustrative data based on typical computational outputs.
| Descriptor | Coefficient | Contribution to Activity |
|---|---|---|
| LogP (Hydrophobicity) | +0.45 | Positive |
| Molecular Weight | -0.12 | Negative |
| Number of H-bond Donors | +0.89 | Positive |
| Surface Area | -0.25 | Negative |
Applications As a Chemical Scaffold and Building Block
Utilization in the Total Synthesis of Complex Natural Products
The 1-azaspiro[4.4]nonane skeleton is the defining structural motif of the Cephalotaxus alkaloids, a class of natural products that have exhibited potent biological activities. nih.gov The parent compound, Cephalotaxine, and its ester derivatives are prime targets for total synthesis, where constructing the central azaspirocyclic core is a critical challenge. Synthetic chemists have devised numerous strategies to build this scaffold en route to these complex molecules.
For instance, a domino radical bicyclization approach has been successfully developed to create 1-azaspiro[4.4]nonane derivatives. nih.gov This method involves the formation and capture of alkoxyaminyl radicals to assemble the two rings in a controlled manner. Another innovative strategy is the nitroso-ene cyclization, which can rapidly construct the 1-azaspiro[4.4]nonane system, paving the way for a modular synthesis of (±)-cephalotaxine. researchgate.net These synthetic endeavors underscore the role of the 1-azaspiro[4.4]nonane core, and by extension derivatives like 1-azaspiro[4.4]nonan-3-ol, as indispensable precursors to biologically significant natural products.
| Natural Product | Class | Key Structural Motif |
| Cephalotaxine | Alkaloid | 1-Azaspiro[4.4]nonane |
| Homoharringtonine | Alkaloid | 1-Azaspiro[4.4]nonane |
Development of Chiral Ligands and Organocatalysts
While specific examples detailing the use of this compound as a chiral ligand or organocatalyst are not prominent in the reviewed literature, its molecular structure fits the profile of a chiral amino alcohol. This class of compounds is exceptionally important in the field of asymmetric catalysis. westlake.edu.cn Chiral amino alcohols are well-established as effective ligands for a wide range of metal-catalyzed reactions and as precursors to organocatalysts like chiral oxazaborolidines. polyu.edu.hkrsc.org
The value of the chiral amino alcohol framework lies in its ability to create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical transformations. acs.org They are frequently employed in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones. rsc.org The rigid spirocyclic nature of this compound could offer unique steric and electronic properties if developed as a ligand, representing a potential area for future research in catalysis.
Design of Scaffold Libraries for Chemical Space Exploration
Spirocyclic scaffolds are of increasing interest in medicinal chemistry for their ability to generate molecular diversity in three dimensions. nih.gov The introduction of a spiro center, particularly a quaternary carbon, increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ value is often correlated with greater success in clinical development, as it leads to more complex, three-dimensional shapes that can offer improved complementarity to biological targets compared to flat, aromatic compounds. bldpharm.com
Azaspirocycles, in particular, are recognized as valuable chemotypes for drug design. researchgate.net They can modulate crucial physicochemical properties such as solubility and metabolic stability while providing a rigid framework to orient functional groups in precise vectors, potentially enhancing potency and selectivity. bldpharm.comtandfonline.com Although large-scale libraries based specifically on the this compound scaffold are not widely documented, the general utility of spirocyclic systems in drug discovery programs highlights the potential of this and related scaffolds for exploring novel areas of chemical space. nih.govacs.org
Precursor in Multi-Step Organic Syntheses
The role of this compound and its parent scaffold as a precursor extends beyond natural product synthesis. The construction of the 1-azaspiro[4.4]nonane ring system is a foundational step in many multi-step synthetic sequences, after which the core is elaborated with additional functionality. Various synthetic methods have been optimized to produce this key intermediate efficiently.
These synthetic routes establish the 1-azaspiro[4.4]nonane nucleus as a versatile platform that can be accessed and then modified. The presence of the hydroxyl group in the 3-position provides a reactive site for oxidation, reduction, substitution, or esterification, making this compound a valuable intermediate for accessing a range of other derivatives.
| Synthetic Strategy | Description | Key Feature |
| Domino Radical Bicyclization | A tandem radical reaction that forms the spirocycle from an acyclic precursor. nih.gov | Forms two rings in a single cascade. |
| Nitroso-ene Cyclization | An ene reaction involving a nitroso compound to rapidly form the heterocyclic ring. researchgate.net | Efficient construction of the core structure. |
| Reductive Decarboxylative Cyclization | A photoinduced radical cyclization starting from redox-active esters. researchgate.net | Utilizes mild, visible-light conditions. |
Biomolecular Interaction Studies Strictly Non Clinical Focus
In Vitro Enzyme Inhibition and Kinetic Studies (using isolated enzymes)
While direct studies on 1-Azaspiro[4.4]nonan-3-ol are not extensively detailed in the provided research, the broader class of compounds containing the 1,3-diazaspiro[4.4]nonane-2,4-dione structure has been investigated for its biomolecular interactions. Derivatives of this scaffold have shown potential for modulating enzyme activities. For instance, related spirocyclic compounds are being explored for their bioactivity against various pathogens, which suggests potential interactions with essential microbial enzymes. The specific kinetic parameters and mechanisms of enzyme inhibition by this compound itself, however, require further dedicated investigation.
Receptor Binding Mechanisms and Ligand-Target Interactions (at a molecular level)
The 1-azaspiro[4.4]nonane framework is a key pharmacophore in compounds designed to interact with specific receptor systems. Notably, derivatives have been identified as agonists of nicotinic acetylcholine receptors (mAChR). acs.orgnih.gov At a molecular level, the interaction with these receptors is predicated on the three-dimensional shape of the spirocyclic system, which allows it to fit into the receptor's binding pocket. The nitrogen atom within the azaspiro ring is crucial, often participating in key ionic or hydrogen-bonding interactions with amino acid residues in the receptor. The orientation of the hydroxyl group on the pyrrolidine (B122466) ring can also contribute to binding affinity and selectivity by forming additional hydrogen bonds with the target protein. The rigid, defined structure of the spirocycle limits conformational flexibility, which can lead to higher-affinity binding at the intended target.
Structure-Interaction Relationship (SIR) Analysis
The relationship between the chemical structure of 1-azaspiro[4.4]nonane derivatives and their biological interactions is a critical area of study. Research on related nitroxide derivatives has shown that the stability and reactivity of the molecule are highly dependent on its structural features. For example, the resistance of these compounds to chemical reduction is significantly influenced by the presence and symmetry of bulky substituents on the pyrrolidine ring. nih.govbeilstein-archives.orgbeilstein-journals.org
Key findings from these studies include:
Symmetry and Stability: Symmetric structures with bulky substituents at the 3 and 4 positions of the pyrrolidine ring exhibit greater resistance to reduction compared to their asymmetric counterparts. nih.govbeilstein-archives.org
Steric Hindrance: Bulky groups, such as spiro(2-hydroxymethyl)cyclopentane moieties, can sterically shield the reactive nitroxide group, making it less accessible to reducing agents. nih.govbeilstein-journals.org This steric repulsion can also enforce a planar geometry at the nitroxide group, which contributes to its stability. beilstein-journals.org
Electronic Effects: The presence of electron-withdrawing groups can influence the rate of nitroxide reduction. nih.gov
In the context of receptor binding, phenyl-substituted 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives have demonstrated anticonvulsant activity, which is attributed to the modulation of ion channels or neurotransmitter receptors. This highlights how modifications to the spirocyclic core can dictate the molecule's pharmacological profile and its interactions with specific biological targets.
Studies on Chemical Reduction Kinetics in Biological Mimetic Systems
The kinetics of reduction for nitroxide derivatives of 1-azaspiro[4.4]nonane have been investigated using ascorbate as a reducing agent, mimicking biological conditions. These studies have revealed that the molecular structure has a profound impact on the rate of reduction.
Table 1: Reduction Rate Constants for Selected Nitroxides
| Compound | Description | Relative Reduction Rate |
| Nitroxide 1 | Symmetric, sterically hindered | Low |
| Nitroxide 12a | Asymmetric, spiro-cyclopentane | High (6x Nitroxide 1) |
| 3-carboxy-PROXYL | Standard pyrrolidine nitroxide | Similar to Nitroxide 12a |
This table illustrates the significant impact of molecular symmetry on the rate of reduction by ascorbate, as discussed in the literature. beilstein-archives.org
Advanced Synthetic Methodologies and Sustainable Chemistry
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the polar molecules in a reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purity. nih.gov This technique has found broad application in the synthesis of a wide variety of heterocyclic compounds.
While specific research detailing the microwave-assisted synthesis of 1-Azaspiro[4.4]nonan-3-ol is not extensively documented in publicly available literature, the application of this technology to structurally related spirocyclic systems provides a strong indication of its potential. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones has been significantly enhanced through the use of microwave irradiation. researchgate.net In a comparative study, the microwave-assisted approach on a solid support (SynPhase lanterns) considerably accelerated the formation of the spiroimidazolidinone system when compared to conventional heating methods. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Spiroimidazolidinone System
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to days | Minutes |
| Reaction Temperature | Often elevated for extended periods | Rapid heating to target temperature |
| Yield | Variable | Generally higher |
This data is illustrative of the general advantages of microwave synthesis in related systems.
The key benefits of microwave-assisted synthesis that could be applied to the preparation of this compound and its analogues include:
Rate Acceleration: Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes.
Improved Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired spirocycle.
Enhanced Purity: Cleaner reaction profiles often simplify purification processes, reducing the need for extensive chromatography.
Scalability: Modern microwave reactors allow for the reliable scaling of reactions from milligram to multi-gram quantities without significant changes in reaction parameters. nih.gov
Given these advantages, the application of microwave-assisted synthesis to key steps in the formation of the 1-azaspiro[4.4]nonane skeleton, such as cycloaddition or cyclization reactions, holds considerable promise for developing more efficient and rapid synthetic routes.
Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift in the way chemical reactions are performed. Instead of traditional batch reactors, reagents are continuously pumped through a network of tubes or channels, where they mix and react. scielo.br This technology offers a range of benefits, particularly for the synthesis of complex molecules like active pharmaceutical ingredients and their intermediates. scielo.bregasmoniz.com.pt
The primary advantages of flow chemistry include:
Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with highly exothermic or hazardous reactions.
Precise Reaction Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time.
Improved Reproducibility and Scalability: Once a process is optimized, it can be scaled up by simply running the system for a longer duration, ensuring high reproducibility between batches.
Access to Novel Reaction Conditions: The ability to operate at high temperatures and pressures in a controlled manner can enable new chemical transformations that are not feasible in batch reactors. scielo.br
The construction of the 1-azaspiro[4.4]nonane core often involves multi-step sequences. A continuous flow setup could be envisioned where key bond-forming reactions, such as alkylations, cyclizations, or reductions, are performed sequentially in different reactor modules. This would not only improve the efficiency and safety of the synthesis but also facilitate in-line monitoring and optimization of the reaction conditions. The integration of in-line purification technologies could further enhance the utility of flow chemistry in producing high-purity this compound.
Green Chemistry Principles and Practices in Synthesis Development
Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. hilarispublisher.com It is guided by a set of twelve principles that provide a framework for developing more sustainable and environmentally friendly synthetic methods. hilarispublisher.com The synthesis of complex molecules like this compound can benefit significantly from the application of these principles.
Key green chemistry principles relevant to the synthesis of spirocyclic compounds include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing the use of toxic and hazardous solvents in favor of greener alternatives, such as water, ethanol, or supercritical fluids.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient technologies like microwave heating.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
A notable example of a green approach to the synthesis of spiroheterocycles is the use of multicomponent reactions in aqueous media. rsc.org For instance, a sulfamic acid-catalyzed multicomponent domino reaction of 2-aminobenzothiazoles, isatin, and cyclic 1,3-diketones in water has been developed for the synthesis of structurally diverse spiroheterocycles. rsc.org This approach is environmentally benign, efficient, and convenient.
Another green strategy is the development of one-pot, multi-component reactions that reduce the number of synthetic steps and purification procedures. A three-component synthesis of azaspirononatriene derivatives has been reported, which proceeds through a cascade reaction and highlights favorable green metrics. nih.gov Such strategies are highly desirable as they are often more time- and cost-effective. nih.gov
Table 2: Application of Green Chemistry Principles in Spirocycle Synthesis
| Green Chemistry Principle | Application in Spirocycle Synthesis | Example |
|---|---|---|
| Safer Solvents | Use of aqueous media instead of volatile organic compounds. | Sulfamic acid-catalyzed synthesis of spiroheterocycles in water. rsc.org |
| Atom Economy | Multicomponent reactions where most atoms of the reactants are incorporated into the product. | One-pot, three-component synthesis of azaspirononatriene derivatives. nih.gov |
| Catalysis | Use of a catalyst to promote the reaction, which can be recovered and reused. | Sulfamic acid as a reusable catalyst. rsc.org |
By integrating these green chemistry principles into the synthetic planning for this compound, it is possible to develop routes that are not only efficient in terms of yield and selectivity but also environmentally responsible. This includes the selection of renewable starting materials, the use of catalytic methods, the minimization of solvent use, and the design of processes that reduce waste generation.
Emerging Research Directions
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning
| AI/ML Approach | Description | Relevance to 1-Azaspiro[4.4]nonan-3-ol Synthesis |
| Template-Based Methods | These methods rely on a predefined set of reaction rules or "templates" extracted from chemical literature. computabio.com | Can be effective for well-established reactions used to construct pyrrolidine (B122466) or cyclopentane (B165970) rings. |
| Template-Free Models | These models, often based on neural networks, learn the underlying patterns of chemical reactivity without explicit rules. computabio.com | Offer the potential to discover novel synthetic routes for the 1-azaspiro[4.4]nonane core that are not present in existing databases. |
| Hybrid Approaches | This strategy combines the precision of expert-defined rules with the exploratory power of machine learning. synthiaonline.com | This balanced approach can provide robust and innovative pathways for complex targets like functionalized azaspirocycles. synthiaonline.com |
| Monte Carlo Tree Search | This search algorithm explores the vast space of possible synthetic routes to identify the most promising pathways. benevolent.com | Particularly useful for multi-step syntheses of complex derivatives of this compound. |
The ultimate goal is to create a symbiotic relationship between human chemists and AI, where the machine proposes a range of viable synthetic options, and the chemist uses their expertise to select the most practical and efficient route for laboratory execution. synthiaonline.com
Novel Analytical Techniques for Structural and Mechanistic Investigations
A precise understanding of the three-dimensional structure of this compound and its derivatives is crucial for understanding their chemical properties and biological activity. The increasing complexity of spirocyclic molecules necessitates the use of advanced analytical techniques for unambiguous structure elucidation. semanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural analysis in organic chemistry. semanticscholar.org For complex heterocyclic systems like the 1-azaspiro[4.4]nonane core, one-dimensional (1D) NMR spectra (¹H and ¹³C) often exhibit significant signal overlap, making definitive assignments challenging. To overcome this, a suite of two-dimensional (2D) NMR techniques is employed.
These advanced NMR experiments provide detailed information about the connectivity and spatial relationships between atoms within the molecule:
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. ipb.pt | Helps to trace the proton networks within the pyrrolidine and cyclopentane rings. ipb.pt |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.net | Allows for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net |
| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net | Crucial for identifying the quaternary spiro-carbon and establishing the connectivity between the two rings. researchgate.net |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close to each other in space, regardless of whether they are bonded. ipb.pt | Provides critical information about the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the rings. ipb.pt |
In addition to NMR, high-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of this compound and its derivatives. nih.govresearchgate.net By providing an extremely accurate mass measurement, HRMS confirms the elemental composition of the molecule, which is a fundamental piece of data in its characterization. nih.gov
Chemoinformatics for Exploring Chemical Space and Scaffold Design
The 1-azaspiro[4.4]nonane structure serves as a "scaffold," a core molecular framework that can be chemically modified to create a library of related compounds. Chemoinformatics, a field that combines chemistry, computer science, and information science, provides the tools to rationally explore the "chemical space" around this scaffold. researchgate.net Chemical space is a conceptual multidimensional space where each point represents a possible molecule. semanticscholar.org
Spirocyclic scaffolds are of particular interest in drug discovery because their inherent three-dimensionality allows for the creation of molecules that are less flat and more structurally diverse than traditional aromatic compounds. nih.gov This increased three-dimensionality, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), is associated with improved clinical success rates for drug candidates. nih.gov
Chemoinformatics plays a vital role in designing new molecules based on the this compound scaffold by:
Virtual Library Design: Computational tools can be used to generate vast libraries of virtual compounds by adding different functional groups to the core scaffold.
Property Prediction: Algorithms can predict key physicochemical properties for these virtual compounds, such as solubility, lipophilicity (logP), and metabolic stability. This allows researchers to prioritize the synthesis of compounds with drug-like properties.
Scaffold Hopping: Chemoinformatics can identify other, structurally different scaffolds that might mimic the biological activity of known 1-azaspiro[4.4]nonane derivatives, providing alternative avenues for drug design.
Structure-Activity Relationship (SAR) Analysis: By analyzing the biological activity of a series of related compounds, chemoinformatics can help identify which structural modifications lead to improved potency or selectivity. semanticscholar.org
The strategic use of chemoinformatics allows researchers to navigate the vast chemical space and focus their synthetic efforts on compounds with the highest probability of possessing desired biological activities and physicochemical properties. This computational approach significantly enhances the efficiency of the drug discovery process. researchgate.net
| Chemoinformatic Concept | Description | Relevance to this compound Scaffold Design |
| Chemical Space | The entire set of all possible molecules and their properties. semanticscholar.org | The 1-azaspiro[4.4]nonane scaffold provides a starting point to explore novel regions of chemical space. researchgate.net |
| Scaffold Diversity | The variety of core molecular structures within a compound library. | Introducing the rigid, 3D 1-azaspiro[4.4]nonane scaffold increases the structural diversity of compound libraries. nih.gov |
| Fsp³ (Fraction of sp³ carbons) | The ratio of sp³ hybridized carbon atoms to the total number of carbon atoms in a molecule. | The 1-azaspiro[4.4]nonane core has a high Fsp³, which is a desirable feature in modern drug discovery. nih.gov |
| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. | Helps in designing new derivatives of this compound that retain or improve interactions with a biological target. |
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis of 1-Azaspiro[4.4]nonan-3-ol?
Methodological Answer:
The synthesis of this compound requires precise control of reaction conditions to maximize yield and purity. Key parameters include:
- Temperature and Pressure: Cyclization steps often demand elevated temperatures (e.g., 80–120°C) and controlled pressure to stabilize reactive intermediates .
- Catalyst Selection: Acidic or basic catalysts (e.g., HCl, NaHCO₃) can influence ring-closure efficiency.
- Solvent System: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as noted in analogous spirocyclic syntheses .
- Reaction Time: Extended reaction times (12–24 hrs) may improve conversion rates but risk side reactions like oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
